molecular formula C16H12N2O2 B7574880 2-hydroxy-N-quinolin-6-ylbenzamide

2-hydroxy-N-quinolin-6-ylbenzamide

Cat. No. B7574880
M. Wt: 264.28 g/mol
InChI Key: MIJGXYHZJSWURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-quinolin-6-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry for drug development and in biochemistry research for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-quinolin-6-ylbenzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in the regulation of cell growth and proliferation. It has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
2-hydroxy-N-quinolin-6-ylbenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins involved in cancer cell growth. It has also been found to exhibit antiviral activity, making it a potential candidate for the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-N-quinolin-6-ylbenzamide in lab experiments include its relative ease of synthesis, its potential applications in drug development, and its ability to inhibit the growth and proliferation of cancer cells. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity, its limited solubility in water, and its potential to interfere with other biochemical processes.

Future Directions

There are several future directions for research involving 2-hydroxy-N-quinolin-6-ylbenzamide. One possible direction is to explore its potential applications in the development of novel anticancer drugs. Another direction is to investigate its potential as an antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-hydroxy-N-quinolin-6-ylbenzamide is a multi-step process that involves the reaction of 2-aminobenzamide with 6-chloroquinoline in the presence of a catalyst. The resulting product is then further reacted with hydroxylamine to yield the final product. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment.

Scientific Research Applications

2-hydroxy-N-quinolin-6-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, it has been used as a starting material for the synthesis of novel drugs with potential therapeutic applications. It has been found to exhibit anticancer, antitumor, and antiviral activities, making it a promising candidate for drug development.

properties

IUPAC Name

2-hydroxy-N-quinolin-6-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-6-2-1-5-13(15)16(20)18-12-7-8-14-11(10-12)4-3-9-17-14/h1-10,19H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGXYHZJSWURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-quinolin-6-ylbenzamide

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